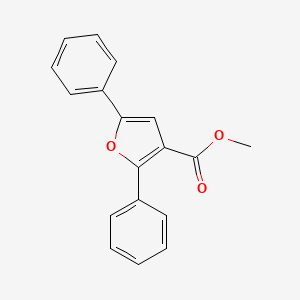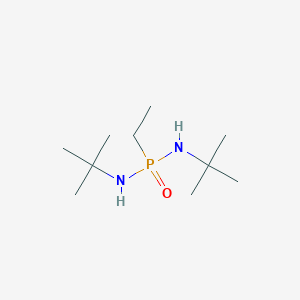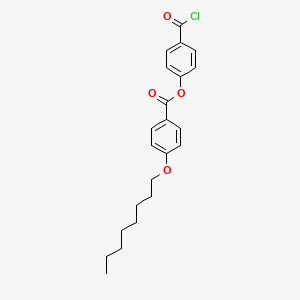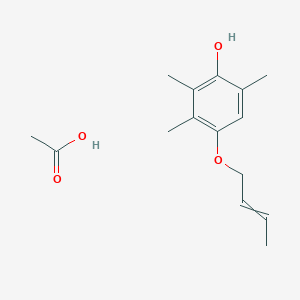![molecular formula C12H11Cl B14406987 7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 84039-00-9](/img/structure/B14406987.png)
7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Chloromethyl)bicyclo[441]undeca-1,3,5,7,9-pentaene is a chemical compound with a unique bicyclic structure It is part of the bicyclo[441]undeca-1,3,5,7,9-pentaene family, which is characterized by a system of conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves the chloromethylation of bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene. This can be achieved through the reaction of bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a temperature range of 0-5°C to control the formation of by-products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the chloromethylation process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce alcohols or ketones.
Applications De Recherche Scientifique
7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of bicyclic compounds on biological systems, potentially leading to the development of new pharmaceuticals.
Industrial Applications: The compound may be used in the production of polymers or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The conjugated double bond system may also participate in electron transfer reactions, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: The parent compound without the chloromethyl group.
Methyl bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-11-carboxylate: A derivative with a carboxylate group.
Uniqueness
7-(Chloromethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
84039-00-9 |
|---|---|
Formule moléculaire |
C12H11Cl |
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
2-(chloromethyl)bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C12H11Cl/c13-9-12-7-3-5-10-4-1-2-6-11(12)8-10/h1-7H,8-9H2 |
Clé InChI |
FTXXDYGODPYRLB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C1C(=CC=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
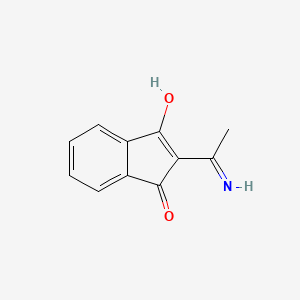
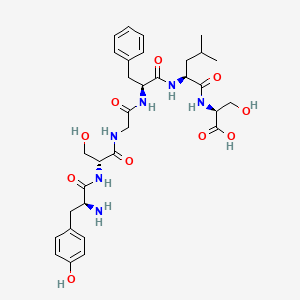
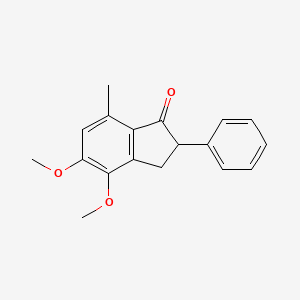
![2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol](/img/structure/B14406936.png)
![N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea](/img/structure/B14406937.png)
![3-Methyl-4-{[(naphthalen-2-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14406947.png)
